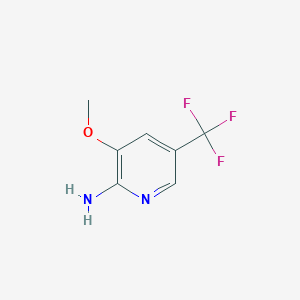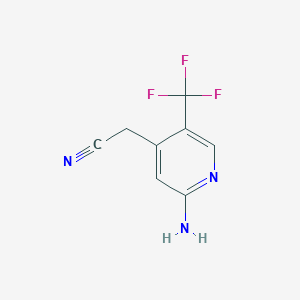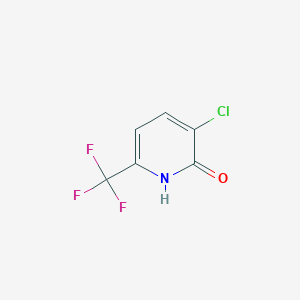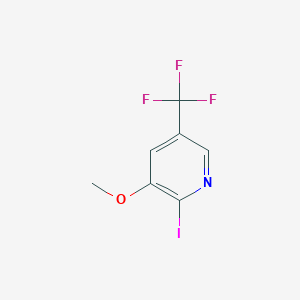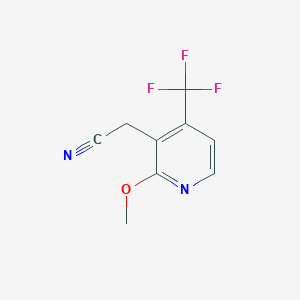
5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbonitrile
説明
5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbonitrile (5-AMFP-PC) is a novel organofluorine compound that has been gaining attention due to its unique properties and potential applications in the field of scientific research. As a relatively new compound, 5-AMFP-PC has been studied for its synthetic methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Synthesis and Applications in Antimicrobial Activity
One significant application of 5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbonitrile derivatives is in the synthesis of novel compounds with antimicrobial properties. For instance, Divyaraj Puthran et al. (2019) synthesized novel Schiff bases using a derivative of this compound and assessed their antimicrobial activity, finding that some derivatives exhibited excellent activity compared to others (Puthran et al., 2019).
Facile Synthetic Approaches for Pyrazole Derivatives
A study by K. A. Ali et al. (2016) explored the synthetic versatility of pyrazole-4-carbonitrile derivatives. They developed facile methods for creating new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives, demonstrating the compound's utility in synthesizing diverse chemical structures (Ali et al., 2016).
Unexpected Formation of Pyrazolopyrimidines
Unexpected chemical reactions involving 5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbonitrile derivatives have been reported, leading to the formation of pyrazolopyrimidines. Jessica V. Faria et al. (2013) documented this phenomenon, contributing to the understanding of the compound's reactivity and potential for creating novel chemical structures (Faria et al., 2013).
Corrosion Inhibition Performance
The compound and its derivatives have also been investigated for their potential in corrosion inhibition. A study by M. Yadav et al. (2016) focused on pyranopyrazole derivatives for inhibiting mild steel corrosion, revealing significant inhibition efficiency, which suggests its potential application in material science and engineering (Yadav et al., 2016).
Crystal and Molecular Structure Analysis
The molecular and crystal structure of derivatives of this compound has been the subject of detailed analysis, as in the work of N. Fathima et al. (2014), who explored the intermolecular interactions within these structures. Such studies are crucial for understanding the physical and chemical properties of these compounds (Fathima et al., 2014).
Electronic Properties and Interaction with Fullerene
The interaction of fluoropyrazolecarbonitrile derivatives with fullerene molecules has been examined for understanding their electronic properties. A study in 2022 investigated the compound's structure, electronic spectra, and various physical and chemical properties, indicating its potential in material science and nano-technology applications (Study of the Electronic Properties, 2022).
Safety And Hazards
The safety and hazards associated with these compounds can vary widely depending on their exact structure. Some may be relatively safe, while others may be toxic or even carcinogenic. Therefore, appropriate safety precautions should be taken when handling these compounds12.
将来の方向性
Given the wide range of biological activities of these compounds, there is significant interest in developing new synthetic methods and discovering new biological activities. This could lead to the development of new drugs and therapies1.
Please note that this is a general overview and the exact properties and activities of “5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbonitrile” may differ. Further research and studies would be needed to provide more specific information about this compound.
特性
IUPAC Name |
5-amino-1-(3-fluoro-4-methylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c1-7-2-3-9(4-10(7)12)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLIJFSHGYITMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C#N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101171942 | |
| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(3-fluoro-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
1416344-54-1 | |
| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(3-fluoro-4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416344-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carbonitrile, 5-amino-1-(3-fluoro-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409255.png)

